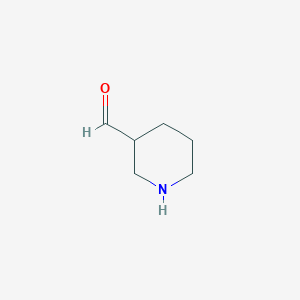

Piperidine-3-carbaldehyde

Übersicht

Beschreibung

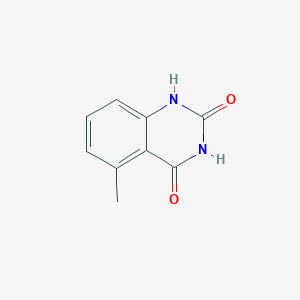

Piperidine-3-carbaldehyde, also known as nicotinaldehyde, is an organic compound with the formula C5H4NCHO . It is one of three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde . It is a colorless liquid that is routinely available commercially .

Synthesis Analysis

An efficient method for the synthesis of highly functionalized piperidines involves a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling is catalyzed by TMSI in methanol at room temperature, yielding the desired substituted pyridines in moderate to good yields .Molecular Structure Analysis

The molecular structure of Piperidine-3-carbaldehyde has been analyzed using various methods such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations have been made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis

Piperidine-3-carbaldehyde can participate in various chemical reactions. For instance, it can be involved in multicomponent reactions for the synthesis of highly functionalized piperidines .Physical And Chemical Properties Analysis

Piperidine-3-carbaldehyde is a colorless liquid . It has a molecular weight of 107.1100 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Alzheimer's Disease and Memory Disorders : Derivatives of 3-piperidine carbaldehyde oxime are significant in treating Alzheimer's disease, senile dementia, or memory disorders in the aged (Morrison & Rutström, 2002).

Novel Tricyclic Derivatives : Piperidine facilitates the formation of novel tricyclic chromeno[3,4-c]pyridine derivatives, as observed in reactions involving 4-chlorocoumarin-3-carbaldehyde (Ivanov et al., 2014).

Pyrrolidin-2-ones and 3-iodopyrroles : Piperidine derivatives are used for the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles, important in organic chemistry (Wang et al., 2018).

Chemical Analysis and Synthesis Techniques

Microwave-assisted Synthesis : Piperidine is used in the solvent-free microwave-assisted synthesis of dimethine cyanine dyes, which are significant for DNA detection (Zhang et al., 2008).

Synthesis of Quinoline Derivatives : It's used in the synthesis of 2-(piperidin-1-yl) quinoline-3-carbaldehydes, which have various chemical and biological activities (Gouda & El‐Bana, 2022).

Biological and Medical Research

Antimicrobial Activity : Piperidine derivatives show significant antimicrobial activity, as observed in synthesized compounds like 1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones (Ashok et al., 2014).

Anticancer Activity : Piperidine-based derivatives, such as N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives, are synthesized and evaluated for their anticancer activity (Subhash & Bhaskar, 2021).

Chemical Properties and Analysis

Synthesis of Fluorescent Compounds : Piperidine assists in synthesizing coumarin-based fluorescent compounds for various applications, including photophysical studies (Sanap et al., 2012).

Chemistry of Quinoline Derivatives : Research highlights on 2-chloroquinoline-3-carbaldehyde and related analogs, including synthetic applications and biological evaluations, show the versatility of piperidine derivatives in chemical research (Hamama et al., 2018).

Safety and Hazards

While specific safety and hazard information for Piperidine-3-carbaldehyde is not available in the retrieved papers, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Zukünftige Richtungen

Piperidines, including Piperidine-3-carbaldehyde, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

piperidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-2-1-3-7-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRQUTDXGQDKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578751 | |

| Record name | Piperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-3-carbaldehyde | |

CAS RN |

353290-29-6 | |

| Record name | Piperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] benzoate](/img/structure/B1602149.png)

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)